

# Contezolid Acefosamil chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                       |           |
|----------------------|-----------------------|-----------|
| Compound Name:       | Contezolid Acefosamil |           |
| Cat. No.:            | B3324142              | Get Quote |

# Contezolid Acefosamil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Contezolid acefosamil** is a novel oxazolidinone antibiotic prodrug currently in development for the treatment of infections caused by multidrug-resistant Gram-positive bacteria. As a prodrug, it is converted in vivo to its active metabolite, contezolid. This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and key experimental data related to **contezolid acefosamil** and its active form, contezolid.

# **Chemical Structure and Properties**

**Contezolid acefosamil** is chemically designated as (R)-3-(4-(2,3-dihydro-4-oxopyridin-1(4H)-yl)-2,3,5-trifluorophenyl)-5-(((isoxazol-3-ylamino)methyl)oxazolidin-2-one)yl)methyl acetate phosphonate. It is a water-soluble prodrug designed to overcome the solubility limitations of its active moiety, contezolid.[1]

Table 1: Physicochemical Properties of Contezolid Acefosamil



| Property          | Value                                                                                                                                                                                | Source |
|-------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|--------|
| Molecular Formula | C20H18F3N4O8P                                                                                                                                                                        | [2]    |
| Molecular Weight  | 530.35 g/mol                                                                                                                                                                         | [3]    |
| CAS Number        | 1807497-11-5                                                                                                                                                                         | [3]    |
| Appearance        | Amorphous powder                                                                                                                                                                     | [4]    |
| Water Solubility  | >200 mg/mL                                                                                                                                                                           | [5]    |
| Stability         | Stable in aqueous solutions at pH 4.0-7.4 for 72 hours at room temperature. The lyophilized powder is stable under anhydrous conditions but may degrade in the presence of moisture. | [1]    |

Table 2: Physicochemical Properties of Contezolid

| Property          | Value         | Source |
|-------------------|---------------|--------|
| Molecular Formula | C18H15F3N4O4  | [6]    |
| Molecular Weight  | 408.337 g/mol | [6]    |
| CAS Number        | 1112968-42-9  | [6]    |

## **Mechanism of Action**

As an oxazolidinone antibiotic, the active metabolite contezolid exerts its antibacterial effect by inhibiting bacterial protein synthesis.[7] It targets the bacterial ribosome, specifically binding to the 50S ribosomal subunit.[7] This binding action prevents the formation of the functional 70S initiation complex, a critical step in the initiation of protein synthesis.[7][8] By interfering with this process, contezolid effectively halts the production of essential bacterial proteins, leading to the cessation of bacterial growth and replication. The binding site of oxazolidinones on the



ribosome is distinct from that of other antibiotic classes, which contributes to its efficacy against bacteria that have developed resistance to other protein synthesis inhibitors.[9]



Click to download full resolution via product page

Mechanism of Action of Contezolid

# **Metabolic Pathway**



**Contezolid acefosamil** is a prodrug that undergoes rapid conversion to its active form, contezolid, in the body. This conversion is followed by metabolism of contezolid into inactive metabolites. The primary metabolic pathway involves the oxidation of the dihydropyridinone ring.[10][11]

### Metabolic Pathway of Contezolid Acefosamil



Click to download full resolution via product page

Metabolic Pathway of Contezolid Acefosamil

# **In Vitro Activity**



The in vitro activity of contezolid has been evaluated against a range of Gram-positive bacteria, including resistant strains. The minimum inhibitory concentration (MIC) is a key measure of its potency.

Table 3: In Vitro Activity of Contezolid Against Gram-Positive Pathogens

| Organism                                     | MIC50 (μg/mL) | MIC90 (μg/mL) | Source |
|----------------------------------------------|---------------|---------------|--------|
| Staphylococcus<br>aureus (including<br>MRSA) | 0.5 - 1       | 1 - 2         | [12]   |
| Streptococcus pneumoniae                     | 0.25 - 0.5    | 0.5 - 1       | [12]   |
| Enterococcus faecalis                        | 0.5           | 1             | [12]   |
| Enterococcus faecium (including VRE)         | 0.5 - 1       | 1 - 2         | [12]   |

# Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution)

The following is a generalized protocol based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for determining the MIC of contezolid.[12][13]



## **Experimental Workflow for MIC Determination**



Click to download full resolution via product page

Workflow for MIC Determination



#### **Detailed Methodology:**

- Inoculum Preparation: A suspension of the test bacteria is prepared in a sterile medium and adjusted to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10<sup>8</sup> colony-forming units (CFU)/mL.[12]
- Drug Dilution: Serial twofold dilutions of contezolid are prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.[12]
- Inoculation: Each well is inoculated with the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10<sup>5</sup> CFU/mL.[12]
- Incubation: The plates are incubated at 35°C for 16-20 hours.[12]
- MIC Determination: The MIC is recorded as the lowest concentration of contezolid that completely inhibits visible bacterial growth.[12]

## **Pharmacokinetics**

Pharmacokinetic studies in healthy human subjects have characterized the absorption, distribution, metabolism, and excretion of **contezolid acefosamil** and its active metabolite, contezolid.

Table 4: Pharmacokinetic Parameters of Contezolid in Healthy Adults Following a Single Intravenous Dose of **Contezolid Acefosamil** 

| Parameter                         | 500 mg Dose     | 2000 mg Dose   | Source |
|-----------------------------------|-----------------|----------------|--------|
| Cmax (mg/L)                       | 1.95 ± 0.57     | 15.61 ± 4.88   | [14]   |
| AUC0–inf (h·mg/L)                 | 40.25 ± 10.12   | 129.41 ± 38.30 | [14]   |
| Tmax (h)                          | 2.00            | 2.75           | [14]   |
| t1/2 (h)                          | 13.33           | 16.74          | [14]   |
| Apparent Total<br>Clearance (L/h) | 16.0 (23.4% CV) | N/A            | [15]   |



Table 5: Pharmacokinetic Parameters of Contezolid in Healthy Adults Following a Single Oral Dose of **Contezolid Acefosamil** 

| Parameter         | 500 mg Dose  | 1500 mg Dose   | Source |
|-------------------|--------------|----------------|--------|
| Cmax (mg/L)       | 8.66 ± 2.60  | 37.10 ± 8.66   | [14]   |
| AUC0–inf (h⋅mg/L) | 30.44 ± 7.33 | 162.36 ± 47.08 | [14]   |
| Tmax (h)          | 2.50         | 2.98           | [14]   |

## **Experimental Protocol: Phase I Pharmacokinetic Study**

The following provides a general outline of a Phase I, single-center, randomized, double-blind, placebo-controlled, single- and multiple-dose escalation study in healthy subjects.

#### Study Design:

- Single Ascending Dose (SAD): Subjects receive a single intravenous or oral dose of
  contezolid acefosamil or placebo. Blood and urine samples are collected at predetermined
  time points to measure drug and metabolite concentrations.[14][16]
- Multiple Ascending Dose (MAD): Subjects receive multiple doses of contezolid acefosamil
  or placebo over a set period. Pharmacokinetic parameters are assessed at steady-state.[14]
   [16]

#### Key Assessments:

- Pharmacokinetic Sampling: Serial blood samples are collected to determine the plasma concentration-time profiles of **contezolid acefosamil**, contezolid, and its metabolites. Urine is collected to assess renal excretion.[17][18]
- Safety and Tolerability: Monitoring of adverse events, vital signs, electrocardiograms (ECGs), and clinical laboratory tests.[14]

## Conclusion



Contezolid acefosamil is a promising new antibiotic with a potent in vitro activity against a range of clinically important Gram-positive pathogens. Its favorable pharmacokinetic profile, including high water solubility and rapid conversion to the active moiety, supports its development for both intravenous and oral administration. The unique mechanism of action of its active metabolite, contezolid, provides a valuable therapeutic option, particularly in the context of increasing antibiotic resistance. Further clinical development will continue to elucidate its efficacy and safety in treating bacterial infections.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Discovery of Antibacterial Contezolid Acefosamil: Innovative O-Acyl Phosphoramidate Prodrug for IV and Oral Therapies PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. abmole.com [abmole.com]
- 4. US12180242B2 Pharmaceutical crystal of contezolid acefosamil, preparation method therefor, and uses thereof - Google Patents [patents.google.com]
- 5. Discovery of Antibacterial Contezolid Acefosamil: Innovative O-Acyl Phosphoramidate Prodrug for IV and Oral Therapies. | Semantic Scholar [semanticscholar.org]
- 6. Contezolid Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. The Oxazolidinone Linezolid Inhibits Initiation of Protein Synthesis in Bacteria PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Contezolid: First Approval PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics and Disposition of Contezolid in Humans: Resolution of a Disproportionate Human Metabolite for Clinical Development PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]



- 13. benchchem.com [benchchem.com]
- 14. A phase I study of the safety, tolerability, and pharmacokinetics of contezolid acefosamil after intravenous and oral administration in healthy Chinese subjects PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Population pharmacokinetic rationale for intravenous contezolid acefosamil followed by oral contezolid dosage regimens PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Population pharmacokinetic rationale for intravenous contezolid acefosamil followed by oral contezolid dosage regimens PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Contezolid Acefosamil chemical structure and properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3324142#contezolid-acefosamil-chemical-structure-and-properties]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com